molecular formula C14H16FN3 B12109099 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

Cat. No.: B12109099
M. Wt: 245.29 g/mol
InChI Key: UZRBVYIZJJBCEL-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a chemical compound with the molecular formula C14H16FN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and piperazine groups in its structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is unique due to the presence of both fluorine and piperazine groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Biological Activity

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following characteristics:

PropertyValue
Molecular Formula C12H13F2N3
Molecular Weight 239.25 g/mol
IUPAC Name 8-fluoro-4-methyl-2-(piperazin-1-yl)quinoline

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Dopamine Receptors: The compound has shown affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.
  • Serotonin Receptors: It may act as a serotonin antagonist, influencing mood and anxiety pathways.
  • Acetylcholinesterase Inhibition: The compound exhibits potential as an acetylcholinesterase inhibitor, which is relevant in Alzheimer's disease research.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models.
  • Neuroprotective Effects: The compound has been evaluated for neuroprotective properties, showing promise in mitigating neuronal damage.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and tested their anticancer activities. The results indicated that this compound exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Study 2: Neuroprotective Effects

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of various quinoline derivatives. The findings suggested that this compound reduced oxidative stress markers in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several quinoline derivatives. The study found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

8-fluoro-4-methyl-2-piperazin-1-ylquinoline

InChI

InChI=1S/C14H16FN3/c1-10-9-13(18-7-5-16-6-8-18)17-14-11(10)3-2-4-12(14)15/h2-4,9,16H,5-8H2,1H3

InChI Key

UZRBVYIZJJBCEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)N3CCNCC3

Origin of Product

United States

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